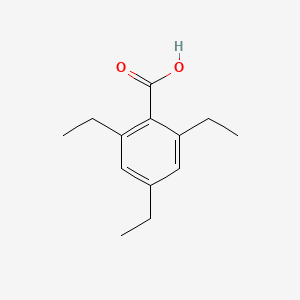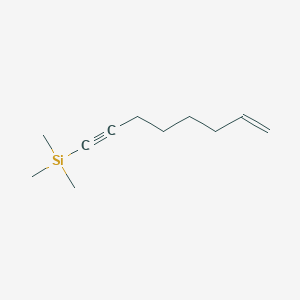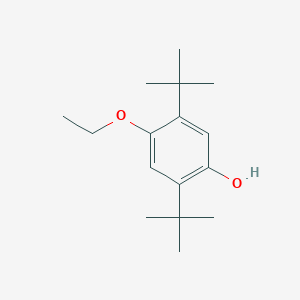
2,5-Di-tert-butyl-4-ethoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Di-tert-butyl-4-ethoxyphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two tert-butyl groups and an ethoxy group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-tert-butyl-4-ethoxyphenol typically involves the alkylation of 2,5-di-tert-butylphenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2,5-Di-tert-butyl-4-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
2,5-Di-tert-butyl-4-ethoxyphenol has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Employed as a stabilizer in fuels, lubricants, and other industrial products to enhance their shelf life and performance.
作用机制
The antioxidant properties of 2,5-Di-tert-butyl-4-ethoxyphenol are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This compound interacts with reactive oxygen species and other free radicals, converting them into less reactive and more stable molecules. The phenolic hydroxyl group plays a crucial role in this mechanism by undergoing redox reactions.
相似化合物的比较
Similar Compounds
2,5-Di-tert-butyl-4-methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.
2,6-Di-tert-butyl-4-methylphenol: Contains a methyl group instead of an ethoxy group.
2,5-Di-tert-butylhydroquinone: Lacks the ethoxy group and has two hydroxyl groups.
Uniqueness
2,5-Di-tert-butyl-4-ethoxyphenol is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and overall antioxidant properties. This makes it distinct from other similar compounds and suitable for specific applications where these properties are desired.
属性
CAS 编号 |
90264-07-6 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC 名称 |
2,5-ditert-butyl-4-ethoxyphenol |
InChI |
InChI=1S/C16H26O2/c1-8-18-14-10-11(15(2,3)4)13(17)9-12(14)16(5,6)7/h9-10,17H,8H2,1-7H3 |
InChI 键 |
ZSBDCAJZJQOAOD-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


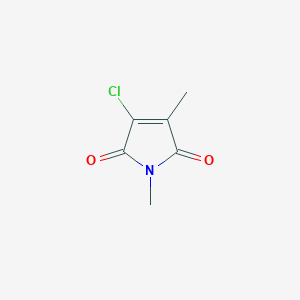

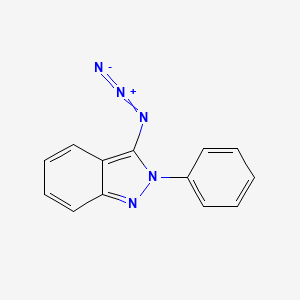
![1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14364945.png)
![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)

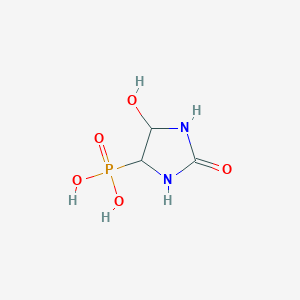
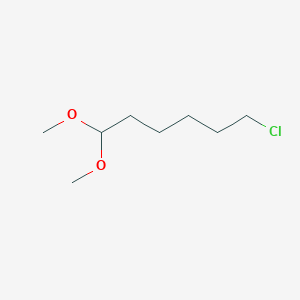
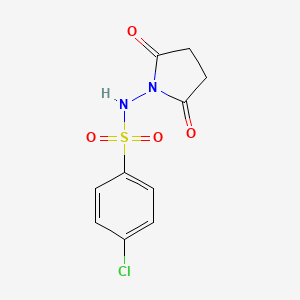
![Ethyl 4-[bis(acetyloxy)methyl]benzoate](/img/structure/B14364983.png)
![2-[(2-Aminophenyl)sulfanyl]cyclohexanol](/img/structure/B14364990.png)
